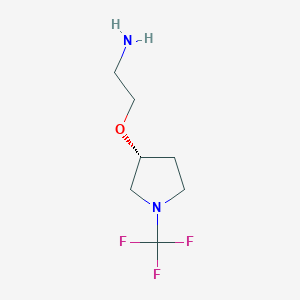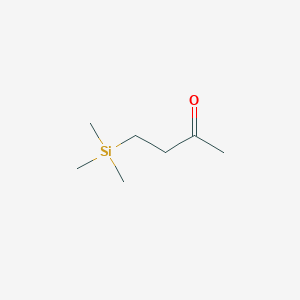
4-Trimethylsilyl-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trimethylsilyl)-2-butanone is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butanone backbone. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and chemical stability, making it valuable in both laboratory and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)-2-butanone typically involves the reaction of 2-butanone with a trimethylsilylating agent. One common method is the reaction of 2-butanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
On an industrial scale, the production of 4-(Trimethylsilyl)-2-butanone can be achieved through a similar process, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
4-(Trimethylsilyl)-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Trimethylsilyl)-2-butanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, polymers, and materials science .
作用機序
The mechanism of action of 4-(Trimethylsilyl)-2-butanone involves the reactivity of the trimethylsilyl group. This group can act as a protecting group for hydroxyl and other reactive functional groups, preventing unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, revealing the protected functional group for further reactions .
類似化合物との比較
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl fluoride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
- Trimethylsilyl cyanide
- Trimethylsilyl azide
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
4-(Trimethylsilyl)-2-butanone is unique due to its specific structure, which combines the reactivity of the trimethylsilyl group with the functional versatility of the butanone backbone. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .
特性
CAS番号 |
13506-88-2 |
|---|---|
分子式 |
C7H16OSi |
分子量 |
144.29 g/mol |
IUPAC名 |
4-trimethylsilylbutan-2-one |
InChI |
InChI=1S/C7H16OSi/c1-7(8)5-6-9(2,3)4/h5-6H2,1-4H3 |
InChIキー |
YGRIAGFGPDBPCM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


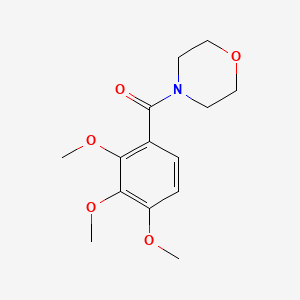
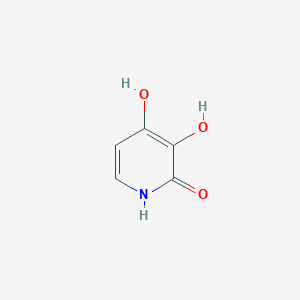

![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)

![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)

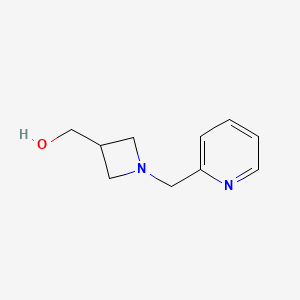
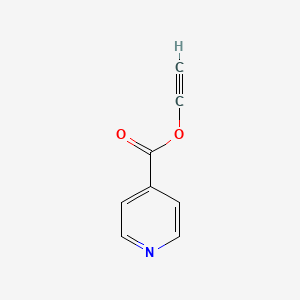
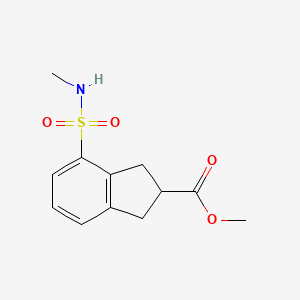
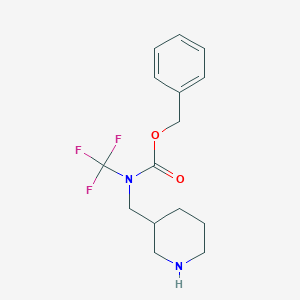
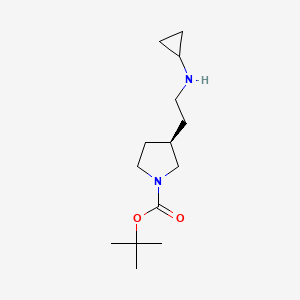
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
